This compound can be sourced from various chemical suppliers and is classified under alcohols due to the presence of the hydroxyl group. It is also categorized as a chlorinated aromatic compound because of the dichlorophenyl substituent.
The synthesis of 3-(2,3-Dichlorophenyl)butan-2-ol can be achieved through several methods. A common synthetic route involves the reaction between 2,3-dichlorobenzaldehyde and a suitable Grignard reagent, followed by reduction to yield the desired alcohol. This reaction typically requires anhydrous conditions and precise temperature control to optimize yield and purity.
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of the synthesis process. Advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality final products. The reaction conditions must be carefully monitored to prevent side reactions and ensure selectivity towards the desired compound.
The molecular structure of 3-(2,3-Dichlorophenyl)butan-2-ol features a butan-2-ol backbone with a dichlorophenyl group attached at the third carbon.
3-(2,3-Dichlorophenyl)butan-2-ol can undergo several types of chemical reactions:
The oxidation of 3-(2,3-Dichlorophenyl)butan-2-ol can yield products like 4-(2,3-dichlorophenyl)butan-2-one or 4-(2,3-dichlorophenyl)butanoic acid. Reduction leads to the formation of 4-(2,3-dichlorophenyl)butane, while substitution may result in various phenolic derivatives depending on the substituents introduced.
The mechanism of action for 3-(2,3-Dichlorophenyl)butan-2-ol primarily involves its interactions with biological targets. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, which may influence biological pathways.
Research indicates that compounds similar to 3-(2,3-Dichlorophenyl)butan-2-ol exhibit partial agonism at certain receptors, suggesting potential therapeutic applications in pharmacology . The structural configuration plays a crucial role in determining binding affinity and efficacy.
The physical properties of 3-(2,3-Dichlorophenyl)butan-2-ol include:
The chemical properties include:
Relevant data from spectral analysis (IR, NMR) confirms the presence of functional groups characteristic of alcohols and aromatic compounds .
3-(2,3-Dichlorophenyl)butan-2-ol has diverse applications in scientific research:
3-(2,3-Dichlorophenyl)butan-2-ol functions as a critical pharmacophore in bitopic ligands targeting dopamine D3 receptors (D3Rs). Its structural architecture comprises a 2,3-dichlorophenyl group linked to a chiral butanol chain, enabling high-affinity binding to the orthosteric site of D3R. Molecular dynamics simulations reveal that the (S)-enantiomer stabilizes partially activated receptor conformations through interactions with transmembrane helices (TM5 and TM6), particularly via hydrogen bonding with Ser193⁵⁺⁴³ and hydrophobic contacts with Val189⁵⁻³⁹ [1] [4]. The chiral center dictates functional outcomes: (R)-enantiomers act as antagonists or weak partial agonists, whereas (S)-enantiomers exhibit pronounced partial agonism due to distinct conformational rearrangements in the ligand-binding pocket [1]. This enantioselectivity is pivotal for modulating dopaminergic tone without fully activating downstream pathways.
Residue | Interaction Type | Functional Role |
---|---|---|
Ser193⁵⁺⁴³ | Hydrogen bonding | Stabilizes TM5 helical bundle |
Val189⁵⁻³⁹ | Hydrophobic contact | Anchors ligand in orthosteric pocket |
Ile183⁵⁻³³ | Van der Waals forces | Enhances binding specificity |
The compound’s D3R selectivity underpins its therapeutic potential for substance use disorders (SUDs) and schizophrenia. Preclinical studies demonstrate that D3R partial agonists like 3-(2,3-dichlorophenyl)butan-2-ol derivatives attenuate drug-seeking behavior by normalizing dopamine dysregulation in mesolimbic pathways. For instance, in nonhuman primate models, such compounds reduced cocaine-induced increases in blood pressure and heart rate, contrasting with D3R antagonists that exacerbate cardiovascular side effects [1] [6]. Additionally, D3R partial agonists mitigate heroin self-administration in wild-type mice but not D3R knockouts, confirming target specificity [6]. Their ability to modulate dopamine transmission without complete receptor blockade minimizes extrapyramidal side effects—a limitation of classical D2R antagonists used in schizophrenia [5] [8].
The compound’s >100-fold selectivity for D3R over D2R stems from divergent secondary binding pockets (SBPs) in these receptors. Structural analyses show that the 2,3-dichlorophenyl moiety exploits differences in the SBP topology: D3R accommodates bulkier substituents due to residues like Val91³⁻³² and Phe345⁶⁻⁵¹, whereas D2R’s Ile184³⁻⁴⁰ and Phe389⁶⁻⁴⁸ sterically hinder binding [4] [6]. Binding affinity data (Table 2) highlights enantiomeric divergence—(R)-enantiomers show Ki values of ~4 nM at D3R, while (S)-enantiomers exhibit reduced affinity (Ki = 23.4 nM) but higher efficacy [1].
Compound | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity | Efficacy Profile |
---|---|---|---|---|
(R)-3-(2,3-DCPB)* | 4.12 ± 0.49 | 202 ± 48.6 | 49 | Antagonist/Weak partial agonist |
(S)-3-(2,3-DCPB)* | 23.4 ± 2.56 | 316 ± 8.72 | 14 | Partial agonist |
PG648 (R-enantiomer) | 0.53 | 295 | 556 | Antagonist |
VK4-116 | 0.756 | 247 | 327 | Antagonist |
*DCPB: Dichlorophenylbutanol
Linker modifications further optimize selectivity: replacing the 3-OH group with fluorine enhances metabolic stability and D3R selectivity (e.g., BAK2–66, D2R/D3R = 327) by reducing oxidative metabolism [6] [2]. Conversely, elongation of the alkyl chain diminishes D3R affinity, underscoring the pharmacophore’s sensitivity to steric constraints [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7